Fumagillin

Descripción general

Descripción

Fumagillin is a complex biomolecule and a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It was first isolated in 1949 and is known for its antimicrobial properties . This compound has garnered significant attention due to its potent biological activities, including its role as an angiogenesis inhibitor and its applications in treating various diseases .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Fumagillin primarily targets the Methionine aminopeptidase 2 (MetAP2) enzyme in humans . MetAP2 is a metal-containing enzyme that removes the initiator methionine from the N-terminus of a newly synthesized protein . This step is required for correct protein folding and function .

Mode of Action

This compound interacts with its target, MetAP2, inside cells . It binds to MetAP2 and significantly reduces the electron chain activity . This interaction results in changes such as reduced migration and proliferation ability in certain cell types .

Biochemical Pathways

It is known that this compound inhibits the rna synthesis and growth of microsporidial parasites . The activity of this compound on MetAP2 and the effects of blocking this enzyme in the host have also been described .

Pharmacokinetics

It is known that this compound is a small molecule and it is expected to have drug-like properties .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It reduces the electron chain activity, the migration, and the proliferation ability of certain cell types . It also affects the viability and proliferation ability of certain macrophages . This compound stimulates the germination and double branch hypha production of fungal cultures, pointing out an intrinsic resistant mechanism to this compound of fungal strains .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, studies have shown that this compound undergoes photolytic degradation in alcohol solution, photolytic degradation of crystalline this compound, and thermal degradation in the presence and absence of air . Furthermore, the fungus that produces this compound, Aspergillus fumigatus, is known to adapt to environmental stresses through the production of secondary metabolites, including several mycotoxins .

Análisis Bioquímico

Biochemical Properties

Fumagillin interacts with various biomolecules, most notably the enzyme methionine aminopeptidase type 2 (MetAP2) . It acts on MetAP2, leading to significant biochemical reactions . The compound this compound is known to covalently bind to MetAP2, inhibiting its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly reduces the electron chain activity, migration, and proliferation ability on A549 cells, or affects the viability and proliferation ability of the RAW 264.7 macrophages . It also stimulates the germination and double branch hypha production of fungal cultures .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with MetAP2 . By binding to MetAP2, this compound blocks this enzyme, leading to a range of effects in the host .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. Studies have reported on the stability of this compound, noting photolytic degradation in alcohol solution, photolytic degradation of crystalline this compound, and thermal degradation in the presence and absence of air .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound consistently reduced the prevalence and severity of nosema infections in honeybee colonies . Doses applied in recent studies were similar to or below those recommended historically .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited. It is known that this compound can enter cells and interact with intracellular targets such as MetAP2 .

Subcellular Localization

It is known that this compound targets MetAP2, an enzyme found in the cytoplasm of cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of fumagillin involves several complex steps. One notable method includes the Claisen–Ireland ring-closing metathesis strategy, which allows for the stereoselective preparation of advanced intermediates . The synthesis of this compound has been a subject of research for many years, with various approaches being developed to improve yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Aspergillus fumigatus. The compound is often produced in its stable dicyclohexylamine salt form, which is then liberated using an organic acid in an alcoholic medium . This method ensures high yield and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fumagillin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound, altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with enhanced biological activities .

Comparación Con Compuestos Similares

Fumagillin is unique among its peers due to its specific molecular structure and potent biological activities. Similar compounds include:

Ovalicin: Another mycotoxin with similar biological activities, including angiogenesis inhibition.

FR 65814: A compound with immunosuppressive properties and structural similarities to this compound.

This compound stands out due to its specific inhibition of MetAP2 and its wide range of applications in various fields .

Propiedades

Número CAS |

23110-15-8 |

|---|---|

Fórmula molecular |

C26H34O7 |

Peso molecular |

458.5 g/mol |

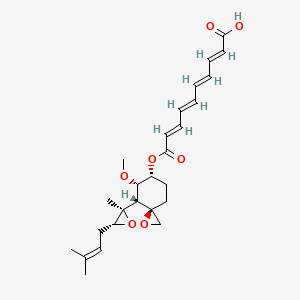

Nombre IUPAC |

10-[[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/t19?,20?,23?,24?,25-,26-/m0/s1 |

Clave InChI |

NGGMYCMLYOUNGM-LVAICMLUSA-N |

SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |

SMILES isomérico |

CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |

SMILES canónico |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |

Apariencia |

Solid powder |

melting_point |

190-192 |

Key on ui other cas no. |

23110-15-8 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NSC9168; NSC 9168; NSC-9168; Fumidil B; Fumagillin, trade name: Fumagilina; Fugillin; Fumidil. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.